molecular formula C23H22N2O3S B11664337 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide

Cat. No.: B11664337
M. Wt: 406.5 g/mol
InChI Key: UFTLHWWLKJGJGL-BUVRLJJBSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide is a chemical compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 4-[(phenylsulfanyl)methyl]benzohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

2,5-dimethoxybenzaldehyde+4-[(phenylsulfanyl)methyl]benzohydrazideN’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide\text{2,5-dimethoxybenzaldehyde} + \text{4-[(phenylsulfanyl)methyl]benzohydrazide} \rightarrow \text{N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide} 2,5-dimethoxybenzaldehyde+4-[(phenylsulfanyl)methyl]benzohydrazide→N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, solvent, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-4-[(phenylsulfanyl)methyl]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into hydrazine derivatives.

    Substitution: :

Properties

Molecular Formula

C23H22N2O3S

Molecular Weight

406.5 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-4-(phenylsulfanylmethyl)benzamide

InChI

InChI=1S/C23H22N2O3S/c1-27-20-12-13-22(28-2)19(14-20)15-24-25-23(26)18-10-8-17(9-11-18)16-29-21-6-4-3-5-7-21/h3-15H,16H2,1-2H3,(H,25,26)/b24-15+

InChI Key

UFTLHWWLKJGJGL-BUVRLJJBSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)CSC3=CC=CC=C3

Origin of Product

United States

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